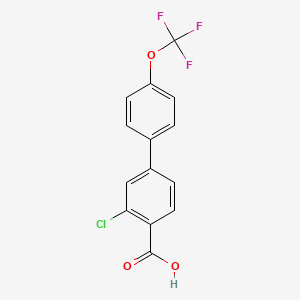

2-Chloro-4-(4-trifluoromethoxyphenyl)benzoic acid

Description

Properties

IUPAC Name |

2-chloro-4-[4-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O3/c15-12-7-9(3-6-11(12)13(19)20)8-1-4-10(5-2-8)21-14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGNDTFRJHRAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90691800 | |

| Record name | 3-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90691800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261455-21-3 | |

| Record name | 3-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90691800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cross-Coupling Reactions via Suzuki-Miyaura Coupling

A widely employed strategy involves Suzuki-Miyaura coupling between a halogenated benzoic acid derivative and a boronic acid containing the trifluoromethoxyphenyl moiety.

Representative Protocol :

-

Starting Material : 4-Bromo-2-chlorobenzoic acid.

-

Coupling Partner : 4-Trifluoromethoxyphenylboronic acid.

-

Conditions :

-

Catalyst: Pd(PPh₃)₄ (1–2 mol%).

-

Base: Na₂CO₃ or K₂CO₃.

-

Solvent: Dioxane/water (4:1).

-

Temperature: 80–100°C, 12–24 hours.

-

-

Workup : Acidification with HCl (pH = 1), filtration, and recrystallization from ethanol/water.

Advantages : High regioselectivity and compatibility with carboxylic acid groups when protected as esters.

Limitations : Requires pre-functionalized boronic acids, which may necessitate multi-step synthesis.

Nucleophilic Aromatic Substitution (NAS)

For substrates with electron-deficient aromatic rings, NAS offers a direct route to introduce the trifluoromethoxyphenyl group.

Example Pathway :

-

Substrate : 2-Chloro-4-fluorobenzoic acid.

-

Reagent : Potassium 4-trifluoromethoxyphenolate.

-

Conditions :

-

Solvent: DMSO or DMF.

-

Temperature: 120–150°C.

-

Duration: 24–48 hours.

-

-

Outcome : Displacement of fluorine by the phenolate nucleophile, followed by acid workup.

Key Considerations :

-

Electron-withdrawing groups (e.g., -Cl, -COOH) activate the ring for NAS.

-

Competing side reactions (e.g., hydrolysis of -OCF₃) necessitate careful temperature control.

Hydrolysis of Trichloromethyl Intermediates

Adapting methodologies from nitrated systems, trichloromethyl intermediates can serve as precursors for benzoic acid derivatives.

Synthetic Sequence :

-

Nitration : 2-Chloro-4-(trichloromethyl)benzene → 2-Chloro-4-(trichloromethyl)-5-nitrobenzene.

-

Hydrolysis :

-

Reagent: Concentrated H₂SO₄ (80–90°C).

-

Outcome: Conversion of -CCl₃ to -COOH via intermediate acyl chloride.

-

-

Functionalization : Subsequent coupling with 4-trifluoromethoxyphenol under Mitsunobu conditions.

Yield Optimization :

-

Hydrolysis in H₂SO₄ achieves >80% conversion when monitored by HPLC.

-

Ethyl acetate extraction minimizes losses during purification.

Comparative Analysis of Methodologies

| Method | Yield (%) | Reaction Time | Key Advantages | Challenges |

|---|---|---|---|---|

| Suzuki Coupling | 70–85 | 12–24 h | High regioselectivity; scalable | Requires boronic acid synthesis |

| Nucleophilic Substitution | 50–65 | 24–48 h | Direct C–O bond formation | Side reactions; harsh conditions |

| Trichloromethyl Hydrolysis | 75–82 | 6–8 h | Utilizes stable intermediates | Multi-step process; acid handling |

Advanced Purification and Characterization

Purification Techniques :

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp: 148–152°C).

-

Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) removes unreacted boronic acids.

Spectroscopic Data :

-

¹H NMR (DMSO-d₆): δ 8.12 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, Ar-H), 7.72–7.68 (m, 2H, Ar-H).

-

¹³C NMR : δ 167.8 (COOH), 154.2 (C-O-CF₃), 121.5 (q, J = 320 Hz, CF₃).

Industrial-Scale Considerations

Adapting patent methodologies, large-scale synthesis requires:

-

Catalyst Recycling : Pd recovery systems to reduce costs.

-

Solvent Optimization : Replacement of DMF with greener alternatives (e.g., cyclopentyl methyl ether).

-

Continuous Flow Systems : For nitration and hydrolysis steps to enhance safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-trifluoromethoxyphenyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or borane.

Oxidation Reactions: The trifluoromethoxy group can undergo oxidative cleavage under strong oxidizing conditions, leading to the formation of corresponding phenol derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.

Major Products Formed

Substitution Reactions: Formation of substituted benzoic acid derivatives.

Reduction Reactions: Formation of benzyl alcohol or benzaldehyde derivatives.

Oxidation Reactions: Formation of phenol derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique trifluoromethoxy group enhances reactivity and selectivity in chemical reactions, making it valuable for creating derivatives with specific properties.

Advanced Materials Development

- The compound is utilized in the production of advanced materials, including polymers and coatings. Its chemical properties allow for tailored interactions within material matrices, leading to improved performance characteristics such as durability and resistance to environmental factors.

Biological Applications

Biochemical Probes

- Research indicates that 2-Chloro-4-(4-trifluoromethoxyphenyl)benzoic acid may function as a biochemical probe in enzymatic studies. Its ability to inhibit specific enzymes positions it as a candidate for investigating enzyme mechanisms and interactions.

Therapeutic Potential

- The compound has been explored for its therapeutic properties, particularly in anti-inflammatory and anticancer research. Studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .

Antiviral Activity

- Emerging research highlights its potential antiviral properties. For example, compounds with similar structures have demonstrated activity against mosquito-borne flaviviruses, suggesting that this compound could be investigated further for antiviral applications .

Pharmacological Studies

Enzyme Inhibition Mechanisms

- The compound's mechanism of action primarily involves the inhibition of specific enzymes by binding to their active sites. This interaction can block enzymatic activity, which is crucial for developing therapeutic agents targeting metabolic or infectious diseases .

Structure-Activity Relationship Studies

- Ongoing research focuses on understanding the structure-activity relationships of this compound and its derivatives. By modifying various substituents, researchers aim to enhance its biological activity and pharmacokinetic properties, paving the way for more effective therapeutic agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-trifluoromethoxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects . The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The electronic nature of substituents significantly impacts the acidity of the benzoic acid group:

- 2-Chloro-4-(methylsulfonyl)benzoic acid (C₈H₇ClO₄S, molar mass: 234.65 g/mol): The methylsulfonyl (-SO₂CH₃) group is more electron-withdrawing than trifluoromethoxy, leading to greater acidity (lower pKa). However, its bulkiness may reduce solubility in polar solvents compared to the trifluoromethoxy analogue .

- 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid (C₁₄H₈ClF₃O₃, molar mass: 332.66 g/mol): The trifluoromethyl (-CF₃) substituent exhibits stronger electron-withdrawing effects than -OCF₃, further increasing acidity.

- 2-Chloro-4-(2-nitrophenyl)benzoic acid (C₁₃H₈ClNO₄, molar mass: 277.7 g/mol): The nitro (-NO₂) group is highly electron-withdrawing, resulting in the highest acidity among these analogues. However, nitro groups are prone to metabolic reduction, limiting their stability in vivo .

Key Insight : Trifluoromethoxy balances moderate electron withdrawal with metabolic stability, making it advantageous for applications requiring controlled reactivity.

Lipophilicity and Solubility

- 2-Chloro-4-(4-ethoxy-2-methylphenyl)benzoic acid (C₁₆H₁₅ClO₃, molar mass: 290.74 g/mol): The ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups are electron-donating, reducing acidity but increasing lipophilicity. This enhances membrane permeability but may reduce aqueous solubility .

- 2-Chloro-4-[(5-fluoro-2-methylbenzoyl)amino]benzoic acid (C₁₆H₁₂ClFNO₃, molar mass: 335.73 g/mol): The amide (-NHCO-) group introduces hydrogen-bonding capacity, improving solubility in polar solvents. This contrasts with the trifluoromethoxy analogue’s reliance on halogen bonding .

- 2-Chloro-4-(4-heptylbenzoyloxy)benzoic acid (C₂₈H₂₇ClO₄, molar mass: 463.96 g/mol): The long heptyl chain drastically increases lipophilicity, favoring lipid bilayer penetration but limiting water solubility. Such derivatives are often used in hydrophobic drug formulations .

Key Insight : The trifluoromethoxy group provides intermediate lipophilicity, optimizing both solubility and permeability for diverse applications.

Structural and Crystallographic Considerations

- 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid: Crystallographic studies reveal two molecules per asymmetric unit with an RMS deviation of 0.400 Å, indicating stable packing despite steric bulk .

- 2-Chloro-4-(4-trifluoromethoxyphenyl)benzoic acid: No crystallographic data is available, but the planar trifluoromethoxy group likely facilitates π-π stacking interactions, enhancing crystalline stability.

Biological Activity

2-Chloro-4-(4-trifluoromethoxyphenyl)benzoic acid (often abbreviated as CTFMPB) is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

CTFMPB is characterized by the presence of a chloro group and a trifluoromethoxy substituent on the phenyl ring, contributing to its unique physicochemical properties. The trifluoromethoxy group enhances lipophilicity, which is crucial for its interaction with biological membranes and molecular targets.

The biological activity of CTFMPB primarily stems from its ability to inhibit specific enzymes by binding to their active sites. This enzyme inhibition is critical in various therapeutic applications, including anti-inflammatory and anticancer activities:

- Enzyme Inhibition : CTFMPB has been shown to effectively block the activity of certain enzymes that are pivotal in disease pathways, thereby modulating cellular responses.

- Lipophilicity : The trifluoromethoxy group increases the compound's ability to penetrate cell membranes, enhancing its efficacy as a therapeutic agent.

Biological Activities

CTFMPB exhibits a range of biological activities:

- Anti-inflammatory : Studies indicate that CTFMPB can reduce inflammation in various animal models, making it a candidate for treating inflammatory diseases.

- Antioxidant : The compound has demonstrated antioxidant properties, potentially protecting cells from oxidative stress.

- Anticancer : In vitro studies have shown that CTFMPB can inhibit the growth of several cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

Several studies have investigated the biological effects of CTFMPB:

- In Vitro Cancer Cell Studies : Research conducted on various cancer cell lines revealed that CTFMPB significantly inhibited cell proliferation. For instance, it showed a dose-dependent reduction in cell viability in breast cancer cell lines with IC50 values ranging from 10 to 30 µM.

- Anti-inflammatory Effects : In an animal model of arthritis, administration of CTFMPB resulted in reduced paw swelling and lower levels of inflammatory cytokines compared to control groups. This suggests its potential utility in managing chronic inflammatory conditions.

- Toxicity Assessment : Toxicological evaluations indicate that CTFMPB exhibits low toxicity profiles at therapeutic doses. However, further studies are necessary to establish safe dosage ranges for clinical applications.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antioxidant | Scavenging free radicals | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Binding at active sites |

Q & A

Q. Table 1. Comparative Reactivity in Substitution Reactions

| Nucleophile | Solvent | Temp (°C) | Yield (%) | Major Product |

|---|---|---|---|---|

| NH₃ | Ethanol | 60 | 62 | 2-Chloro-4-(4-TFMP)-benzamide |

| NaN₃ | DMSO | 50 | 78 | Azide derivative |

| H₂O | H₂O/THF | 25 | 5 | Hydrolyzed acid |

Source : Adapted from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.